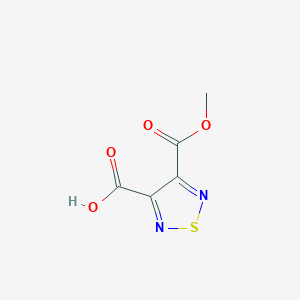

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid

Overview

Description

“4-(Methoxycarbonyl)phenylboronic acid” is a reagent used for various chemical reactions such as tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It’s also used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Synthesis Analysis

The synthesis of boronic acids, such as “4-(Methoxycarbonyl)phenylboronic acid”, involves various protocols including the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of “4-(Methoxycarbonyl)phenylboronic acid” can be represented by the molecular formula C8H9BO4 .Chemical Reactions Analysis

“4-(Methoxycarbonyl)phenylboronic acid” is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Methoxycarbonyl)phenylboronic acid” include a molecular weight of 180.16 g/mol . It’s a white to light yellow crystal powder .Scientific Research Applications

Pharmaceutical Research

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid: is utilized in the synthesis of compounds with potential pharmacological activities. Its structure is amenable to modifications that can lead to the development of new drugs, particularly as inhibitors of enzymes like E. coli methionine aminopeptidase . This enzyme is crucial for bacterial survival, making it a target for antibiotic drug design.

Organic Synthesis

This compound serves as a reagent in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . These reactions are valuable for constructing complex organic molecules, which can be used in various chemical industries, including pharmaceuticals and agrochemicals.

Material Science

In material science, it’s employed in the preparation of Pt nanoparticles on photoactive metal-organic frameworks . This application is significant for the development of new materials that can efficiently generate hydrogen through synergistic photoexcitation and electron injection , contributing to sustainable energy solutions.

Catalysis

The compound is used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . This process is important for introducing fluorine atoms into organic molecules, which can dramatically change their chemical and physical properties, making them useful in various catalytic applications.

Cross-Coupling Reactions

It acts as a reagent in the nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid . This reaction is widely used in the synthesis of biaryls, which are core structures in many pharmaceuticals and organic electronic materials.

Chemical Biology

In chemical biology, it’s used for the synthesis of chromenones and their evaluation for bradykinin B1 antagonistic activity . Bradykinin B1 receptors are involved in inflammation and pain, thus antagonists can be researched for potential therapeutic uses.

Analytical Chemistry

The compound can be used in one-pot ipso-nitration of arylboronic acids . This method is useful in analytical chemistry for the modification of compounds to introduce nitro groups, which can be used as markers or probes in various analytical techniques.

Biochemistry

Lastly, in biochemistry, it’s utilized in the preparation of salicylate-based thienylbenzoic acids as inhibitors of E. coli methionine aminopeptidase . This application is crucial for understanding the biochemical pathways in bacteria and can aid in the discovery of new antibacterial agents.

Mechanism of Action

Safety and Hazards

Future Directions

properties

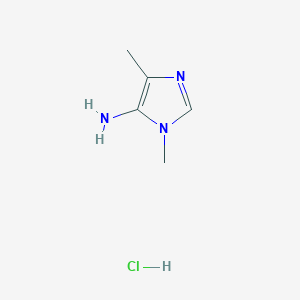

IUPAC Name |

4-methoxycarbonyl-1,2,5-thiadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4S/c1-11-5(10)3-2(4(8)9)6-12-7-3/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGBLEMSPVIAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

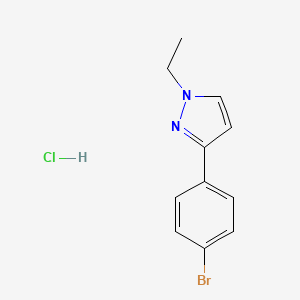

COC(=O)C1=NSN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

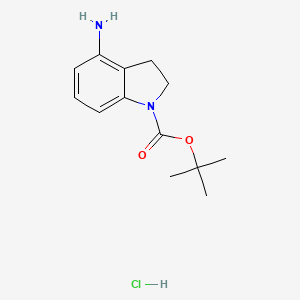

![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)

![{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B1378073.png)